molecular formula C6H7F7O B1594362 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol CAS No. 355-22-6

3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol

Cat. No.: B1594362
CAS No.: 355-22-6
M. Wt: 228.11 g/mol
InChI Key: CZPWXOSMOFCBOR-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol: is a fluorinated alcohol compound with the molecular formula C6H5F7O . This compound is characterized by the presence of seven fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methyl-2-pentanol with fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and advanced fluorination techniques helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert it into or .

    Substitution: The fluorine atoms can be substituted with other functional groups, such as or .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Substitution reactions often require like or under basic conditions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of or .

Scientific Research Applications

Chemistry: 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol is used as a solvent and reagent in organic synthesis. Its unique properties make it valuable in the development of fluorinated compounds and materials .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions . Its fluorinated nature allows for the investigation of fluorine-protein interactions .

Medicine: drug development and delivery systems . Its stability and reactivity make it a candidate for the synthesis of fluorinated pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fluorinated polymers and coatings . It is also employed in the manufacture of specialty chemicals and surfactants .

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and proteins . The fluorine atoms in the compound enhance its electrophilicity , allowing it to form strong interactions with nucleophilic sites on proteins. This interaction can lead to inhibition or modulation of enzyme activity, making it useful in biochemical studies .

Comparison with Similar Compounds

  • 3,3,4,4,5,5,5-Heptafluoro-2-pentanone
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness: 3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol is unique due to its methyl group at the second position, which imparts distinct chemical and physical properties . This structural feature differentiates it from other similar fluorinated compounds, making it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O/c1-3(2,14)4(7,8)5(9,10)6(11,12)13/h14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWXOSMOFCBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337244
Record name 2-Perfluoropropyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-22-6
Record name 2-Perfluoropropyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of E. T. McBee et al. ibid, 2-methyl-3,3,4,4,5,5,5-heptafluoro-pentan-2-ol was prepared by adding methyl heptafluorobutyrate to 2 equivalents of methyl Grignard. The alcohol (boiling point 108° C.) was dehydrated with concentrated sulfuric acid to 2-methyl-3,3,4,4,5,5,5-heptafluoro-pent-1-ene (boiling point 55° C.). Hydrogenation of this olefin at 1500 psig using 5% rhodium/carbon gave 2-methyl-3,3,4,4,5,5,5-heptafluoropentane, boiling point 59°-61° C. 1H NMR (CDCl3)δ 1.2 (d, 6 Hz), 2.45 (m). This compound was miscible with silicone oil with a perfluorinated polyether at 25° C. and with light mineral oil at 56° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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